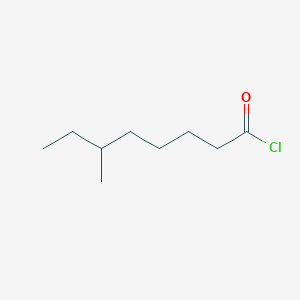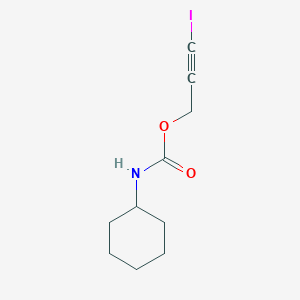
3-Iodoprop-2-yn-1-yl cyclohexylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodoprop-2-yn-1-yl cyclohexylcarbamate is a chemical compound belonging to the carbamate family. It is characterized by the presence of an iodine atom attached to a propynyl group, which is further linked to a cyclohexylcarbamate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodoprop-2-yn-1-yl cyclohexylcarbamate typically involves the reaction of 3-iodoprop-2-yn-1-ol with cyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 3-Iodoprop-2-yn-1-ol is prepared by the iodination of propargyl alcohol.
Step 2: The resulting 3-iodoprop-2-yn-1-ol is then reacted with cyclohexyl isocyanate in the presence of a suitable catalyst, such as triethylamine, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodoprop-2-yn-1-yl cyclohexylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Corresponding oxides and hydroxides.
Reduction Reactions: Reduced forms of the original compound.
Applications De Recherche Scientifique
3-Iodoprop-2-yn-1-yl cyclohexylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Iodoprop-2-yn-1-yl cyclohexylcarbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Iodoprop-2-yn-1-yl butylcarbamate: Similar structure but with a butyl group instead of a cyclohexyl group.
3-Iodoprop-2-yn-1-yl methylcarbamate: Similar structure but with a methyl group instead of a cyclohexyl group.
Uniqueness
3-Iodoprop-2-yn-1-yl cyclohexylcarbamate is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where the cyclohexyl group plays a crucial role in the compound’s activity.
Propriétés
Numéro CAS |
55406-54-7 |
|---|---|
Formule moléculaire |
C10H14INO2 |
Poids moléculaire |
307.13 g/mol |
Nom IUPAC |
3-iodoprop-2-ynyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C10H14INO2/c11-7-4-8-14-10(13)12-9-5-2-1-3-6-9/h9H,1-3,5-6,8H2,(H,12,13) |
Clé InChI |
FGRRPVNTIUYHOS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=O)OCC#CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


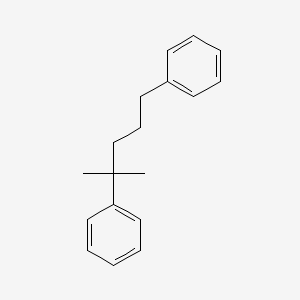


![{(E)-[(4-Fluorophenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14641735.png)
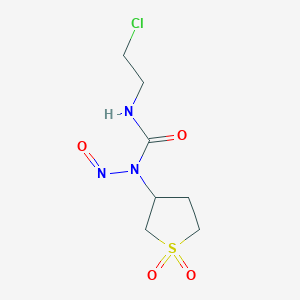

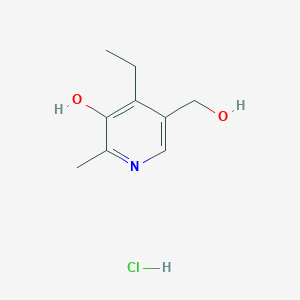
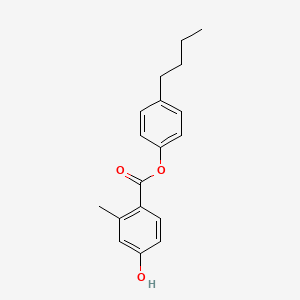
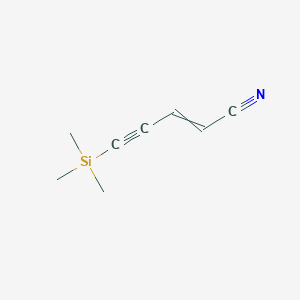
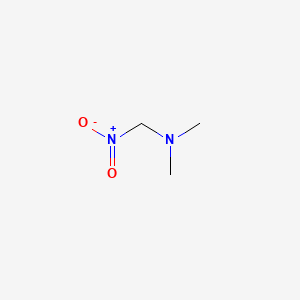
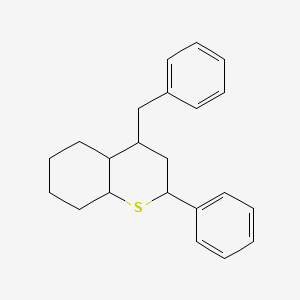
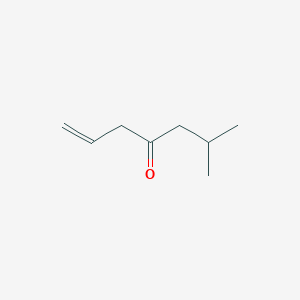
![1-[(4-Ethenylphenyl)methyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14641801.png)
